molecular formula C8H7FO2 B1295922 2-Fluoro-5-methylbenzoic acid CAS No. 321-12-0

2-Fluoro-5-methylbenzoic acid

Cat. No. B1295922
CAS RN: 321-12-0
M. Wt: 154.14 g/mol
InChI Key: UREMNBHWTNQTMS-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzoic acid is an aryl fluorinated building block and a derivative of fluorobenzoic acid . It is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-methylbenzoic acid is C8H7FO2 . The structure of this compound can be represented as FC6H3(CH3)CO2H . Unfortunately, detailed structural analysis information was not found in the search results.


Physical And Chemical Properties Analysis

2-Fluoro-5-methylbenzoic acid has a molecular weight of 154.14 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 259.2±20.0 °C at 760 mmHg, and a flash point of 110.6±21.8 °C . The compound has one hydrogen bond donor and two hydrogen bond acceptors . Its topological polar surface area is 37 Ų .

Scientific Research Applications

Pharmaceutical Synthesis

2-Fluoro-5-methylbenzoic acid: is a valuable building block in pharmaceutical chemistry. It is used in the synthesis of various drug candidates, including those with potential antiviral and anticancer properties . Its fluorinated structure is particularly advantageous in creating compounds with increased metabolic stability and improved pharmacokinetic profiles.

Material Science

In material science, 2-Fluoro-5-methylbenzoic acid serves as a precursor for the synthesis of complex molecules used in the development of new materials. Its incorporation into polymers can enhance the properties of materials, such as thermal stability and chemical resistance .

Safety And Hazards

2-Fluoro-5-methylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

properties

IUPAC Name

2-fluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREMNBHWTNQTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287616
Record name 2-Fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylbenzoic acid

CAS RN

321-12-0
Record name 321-12-0
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Record name 2-Fluoro-5-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-methylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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